
1,1'-(5-Oxoheptane-1,4-diyl)diguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine is a biosynthetic intermediate of the neurotoxin saxitoxin, which is known to cause paralytic shellfish poisoning. This compound has a molecular formula of C9H20N6O and a molecular weight of 228.29 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine typically involves the reaction of heptane-1,4-dione with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role as a biosynthetic intermediate of saxitoxin, which is important in understanding paralytic shellfish poisoning.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurotoxins.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine involves its role as a biosynthetic intermediate of saxitoxin. Saxitoxin exerts its effects by blocking voltage-gated sodium channels in nerve cells, preventing the propagation of action potentials and leading to paralysis. The molecular targets and pathways involved in this process are critical for understanding the compound’s effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(5-Oxoheptane-1,4-diyl)diamine
- 1,1’-(5-Oxoheptane-1,4-diyl)diurea
- 1,1’-(5-Oxoheptane-1,4-diyl)diamide
Uniqueness
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine is unique due to its specific role as a biosynthetic intermediate of saxitoxin. This distinguishes it from other similar compounds, which may not have the same biological significance or applications.
Propriétés
Formule moléculaire |
C9H20N6O |
|---|---|
Poids moléculaire |
228.30 g/mol |
Nom IUPAC |
2-[1-(diaminomethylideneamino)-5-oxoheptan-4-yl]guanidine |
InChI |
InChI=1S/C9H20N6O/c1-2-7(16)6(15-9(12)13)4-3-5-14-8(10)11/h6H,2-5H2,1H3,(H4,10,11,14)(H4,12,13,15) |
Clé InChI |
DWJJDFJPMNKFJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCCN=C(N)N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


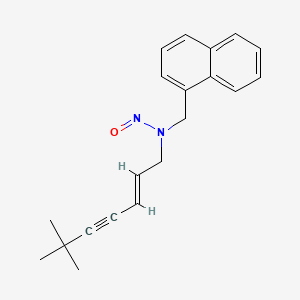
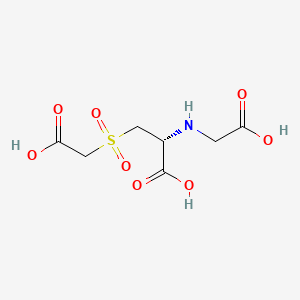
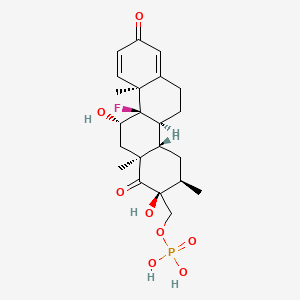

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

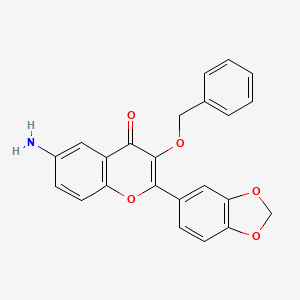
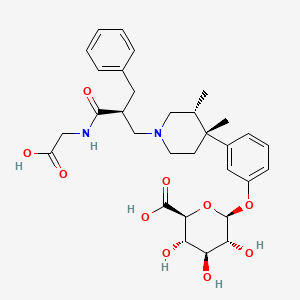
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
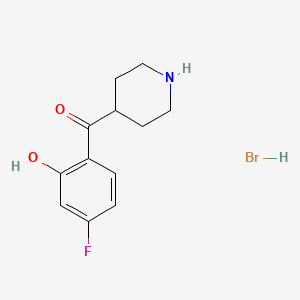
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
